molecular formula C15H18N4O B2957403 1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea CAS No. 2034446-78-9

1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea

Cat. No. B2957403
CAS RN: 2034446-78-9
M. Wt: 270.336
InChI Key: XIDLDHBQESASHZ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea, also known as DMPEU, is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. DMPEU is a urea-based inhibitor that has been found to have therapeutic potential in various fields, including cancer treatment, inflammation, and neurological disorders. In

Scientific Research Applications

Synthesis and Structural Analysis

1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is involved in the synthesis of various heterocyclic compounds through reactions that yield diverse structures with potential applications in materials science and organic chemistry. For instance, the reaction of β-alanines with urea leads to the formation of 1-aryl substituted dihydro-pyrimidinediones and their analogues, showcasing the compound's role in synthesizing pyrimidine derivatives with potential applications in materials science and organic chemistry (Vaickelionienė et al., 2005).

Supramolecular Chemistry

The compound also plays a role in supramolecular chemistry, particularly in the study of dimerization via hydrogen bonding. Studies on ureidopyrimidinones, which are structurally related, demonstrate the capacity for strong dimerization through quadruple hydrogen bonds, indicating potential applications in the design of supramolecular assemblies and materials (Beijer et al., 1998).

Coordination Chemistry

In coordination chemistry, the urea derivatives serve as ligands, forming complexes with metal halides. This is evident in the preparation and spectroscopic studies of cyclic urea adducts with triphenyl-tin and -lead halides, highlighting the compound's relevance in the synthesis of organometallic complexes (Aitken & Onyszchuk, 1985).

Antimicrobial and Anticancer Research

The structural framework of 1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is a scaffold for developing novel compounds with potential antimicrobial and anticancer properties. Research in this area has led to the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activities (Azab et al., 2013). Additionally, novel pyrazole derivatives with pyrazolyl and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized, exhibiting promising antimicrobial and anticancer activities (Hafez, El-Gazzar & Al-Hussain, 2016).

Herbicide Development

The compound's derivatives have been explored as new classes of herbicides. For example, substituted phenyltetrahydropyrimidinones, related structurally to the compound , have been identified as preemergence herbicides that induce chlorosis by inhibiting carotenoid biosynthesis at the phytoene desaturase step, demonstrating the potential agricultural applications of these compounds (Babczinski et al., 1995).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(2-pyrimidin-5-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-11-3-4-14(7-12(11)2)19-15(20)18-6-5-13-8-16-10-17-9-13/h3-4,7-10H,5-6H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDLDHBQESASHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCC2=CN=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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